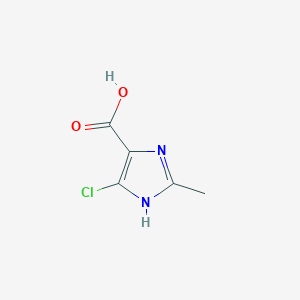

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid is C7H7ClN2O3 . It consists of a chlorinated imidazole ring with a carboxylic acid group at position 5 and a methyl group at position 2. The molecular weight is approximately 236.65 g/mol .

Chemical Reactions Analysis

Imidazoles participate in diverse chemical reactions, including cycloadditions, condensations, and functional group transformations. For instance, the formation of 1,2,4-trisubstituted imidazoles can be achieved in a one-pot, four-component synthesis by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Applications De Recherche Scientifique

Antihypertensive Agent Synthesis

4-Chloro-2-methyl-1H-imidazole-5-carboxylic acid derivatives have been investigated in the synthesis of nonpeptide angiotensin II receptor antagonists. These compounds, such as 4-(1-hydroxyalkyl)-imidazole derivatives, have shown strong binding affinity to the angiotensin II receptor and have been effective in inhibiting angiotensin II-induced pressor responses, potentially useful in treating hypertension (Yanagisawa et al., 1996).

Antiviral Nucleoside Synthesis

A lithiation route involving derivatives of imidazole carboxylic acids, such as 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid, has been applied in the synthesis of 3-deazaguanosine, an antiviral nucleoside. This method allows for the creation of a wide range of 5-substituted derivatives, which can be significant in developing antiviral therapies (Tanaka et al., 1986).

Synthesis of Imidazole Derivatives

Research has focused on the efficient synthesis of imidazole derivatives, recognizing the importance of compounds like 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid as precursors for biologically active compounds. This research has implications for large-scale synthesis and the preparation of analogs, contributing to pharmaceutical and medicinal chemistry (Davood et al., 2008).

Antioxidant Activity

Studies have been conducted on the synthesis and evaluation of the antioxidant activity of imidazole derivatives, including those related to 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid. These derivatives have exhibited high antioxidant action, potentially useful in developing therapeutic agents with antioxidant properties (Grozav et al., 2014).

Peptidomimetics and ACE Inhibitors

Research on novel 2-butyl-4-chloro-1-methylimidazole derived peptidomimetics, related to 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid, has led to the discovery of potent Angiotensin Converting Enzyme (ACE) inhibitors. These findings are significant for the development of new medications for hypertension and related cardiovascular diseases (Jallapally et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-2-methyl-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-7-3(5(9)10)4(6)8-2/h1H3,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHHGELVASWLKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)

![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)

![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2502001.png)

![(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2502014.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)

![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)

![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2502017.png)